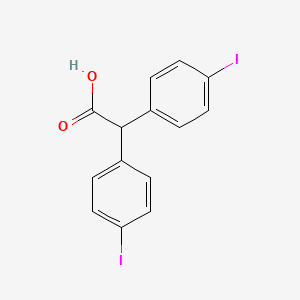
2,2-bis(4-iodophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(4-iodophenyl)acetic acid is an organic compound with the molecular formula C14H10I2O2 It is characterized by the presence of two iodine atoms attached to phenyl rings, which are further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-iodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives. One common method is the reaction of 4-iodophenylacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-bis(4-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atoms to less reactive groups.
Substitution: The iodine atoms can be substituted with other functional groups through reactions like Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed Suzuki coupling reactions are frequently employed, using boronic acids as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield biaryl compounds, while oxidation can produce carboxylic acids .
Applications De Recherche Scientifique
2,2-bis(4-iodophenyl)acetic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-bis(4-iodophenyl)acetic acid involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved may include catalytic cycles in coupling reactions or redox processes in oxidation and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-iodophenylacetic acid: A related compound with a single iodine atom on the phenyl ring.
4-iodophenylacetic acid: Another similar compound with the iodine atom positioned differently on the phenyl ring.
Uniqueness
2,2-bis(4-iodophenyl)acetic acid is unique due to the presence of two iodine atoms, which enhances its reactivity and allows for more diverse chemical transformations compared to its mono-iodinated counterparts .
Propriétés
Numéro CAS |
21771-80-2 |
|---|---|
Formule moléculaire |
C14H10I2O2 |
Poids moléculaire |
464.04 g/mol |
Nom IUPAC |
2,2-bis(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C14H10I2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) |
Clé InChI |
JJGVKAUMXWKKSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)I)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















